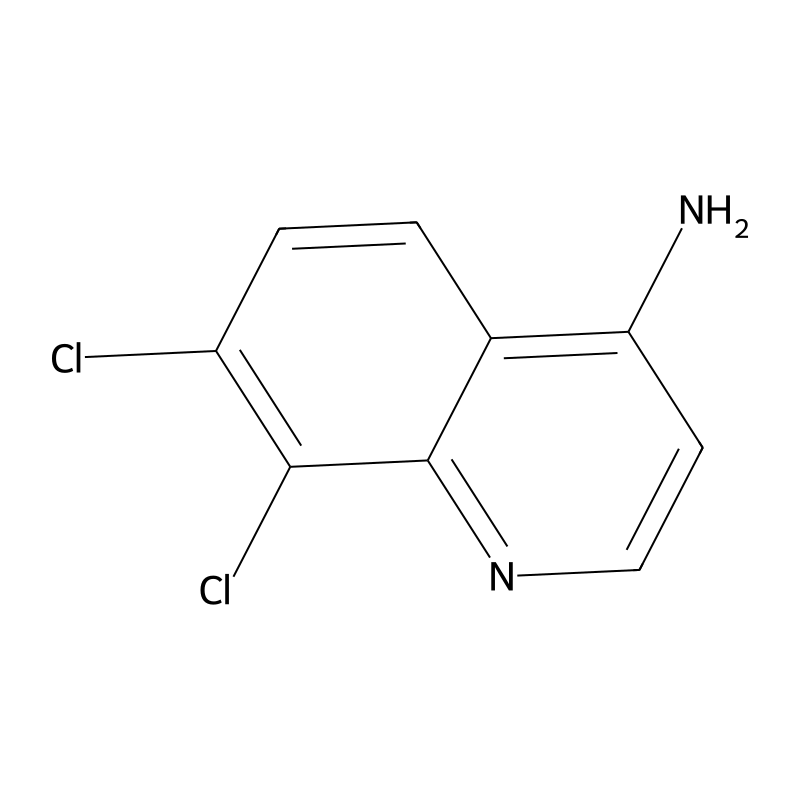

4-Amino-7,8-dichloroquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Precursor Molecule

The presence of a chlorine atom at the 7 and 8 positions suggests 4-Amino-7,8-dichloroquinoline might be a precursor molecule for the synthesis of more complex quinoline-based compounds. Quinolines are a class of heterocyclic aromatic organic compounds with various applications in medicinal chemistry .

Chemical Intermediate

Similar to 4,7-Dichloroquinoline, which serves as a key intermediate for antimalarial drugs like amodiaquine and chloroquine , 4-Amino-7,8-dichloroquinoline might hold potential as a chemical intermediate in the synthesis of novel bioactive molecules.

4-Amino-7,8-dichloroquinoline is a synthetic organic compound belonging to the quinoline family, characterized by a bicyclic structure containing nitrogen. This compound features two chlorine atoms at the 7 and 8 positions and an amino group at the 4 position of the quinoline ring. The molecular formula is C9H6Cl2N, and its molecular weight is approximately 203.06 g/mol. It is recognized for its potential applications in medicinal chemistry, particularly in the development of antimalarial agents and other therapeutic compounds.

Currently, there is no documented information regarding the specific mechanism of action of 4-amino-7-chloroquinoline itself. However, research on its derivatives suggests potential for antimalarial activity. Studies propose that these derivatives might interfere with the parasite's life cycle by inhibiting heme detoxification within the parasite's food vacuole [].

The chemical reactivity of 4-amino-7,8-dichloroquinoline is primarily attributed to the presence of the amino group and the two chlorine substituents. The chlorine atoms are particularly reactive in nucleophilic aromatic substitution reactions. For instance, the chlorine atom at the 4-position can be replaced selectively when reacted with primary amines, leading to various derivatives that may exhibit enhanced biological activity .

In addition, reactions involving this compound can include:

- Formation of copper complexes: The compound can coordinate with metal ions such as copper(II), forming complexes that may have improved pharmacological properties .

- Synthesis of hybrids: It can undergo reactions to form hybrids with other biologically active moieties, enhancing its therapeutic potential .

4-Amino-7,8-dichloroquinoline has been studied for its biological activities, particularly its antimalarial properties. Compounds derived from this structure have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action involves interference with hemozoin formation and potential interactions with biological macromolecules through hydrogen bonding .

Moreover, derivatives of this compound have also been evaluated for cytotoxicity against various cancer cell lines, indicating a broader spectrum of biological activity beyond antimalarial effects .

The synthesis of 4-amino-7,8-dichloroquinoline typically involves several methods:

- Nucleophilic Aromatic Substitution: This method utilizes starting materials such as 4-chloro-7,8-dichloroquinoline and amines under heat to yield the desired amino derivative. For example, heating a mixture of 4-chloro-7,8-dichloroquinoline with ethane-1,2-diamine at elevated temperatures results in high yields of 4-amino derivatives .

- Click Chemistry: Recent studies have employed click chemistry techniques to synthesize derivatives quickly and efficiently under mild conditions using ultrasound irradiation, which enhances reaction rates and yields .

- Traditional Reflux Methods: Conventional refluxing techniques in solvents such as ethanol or acetone are also common for synthesizing various derivatives from 4-amino-7,8-dichloroquinoline .

The primary applications of 4-amino-7,8-dichloroquinoline include:

- Antimalarial Drug Development: It serves as a key intermediate in synthesizing various antimalarial agents due to its effectiveness against Plasmodium falciparum.

- Anticancer Research: Compounds derived from it are being explored for their cytotoxic effects on cancer cell lines.

- Coordination Chemistry: Its ability to form complexes with metal ions opens avenues for developing new materials or catalysts in chemical processes.

Interaction studies involving 4-amino-7,8-dichloroquinoline focus on its binding properties with biological targets. For instance:

- Metal Complexation: Studies have shown that the compound can form stable complexes with copper(II), which may enhance its biological activities through metal ion coordination .

- Molecular Docking Studies: Computational studies suggest potential interactions with enzymes or proteins involved in malaria pathology, supporting its role as a lead compound in drug design .

Several compounds share structural similarities with 4-amino-7,8-dichloroquinoline. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Chloroquine | Contains a similar quinoline structure | Widely used antimalarial drug |

| Amodiaquine | Similar dichloroquinoline structure | Exhibits antimalarial activity with different kinetics |

| Hydroxychloroquine | Hydroxy group addition | Used for autoimmune diseases; less toxic than chloroquine |

| Quinacrine | Contains an acridine core | Antiparasitic and antiviral properties |

4-Amino-7,8-dichloroquinoline is unique due to its specific chlorine substitutions and amino group configuration, which contribute to its distinct biological activities and reactivity patterns compared to these similar compounds.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic